![molecular formula C20H24N2O5S B5579554 2-lactoyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5579554.png)
2-lactoyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
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Description
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds typically involves multistep chemical processes including phenylethanolamine N-methyltransferase (PNMT) inhibition, Pictet-Spengler condensation, and modifications to the sulfonamide group to increase potency and selectivity. For example, compounds synthesized to inhibit PNMT activity show high potency and selectivity due to the addition of nonpolar substituents to the sulfonamide nitrogen, as well as their ability to penetrate the blood-brain barrier (Grunewald et al., 2005; Romero et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds in this family, such as 1,2,3,4-tetrahydroisoquinoline derivatives, is characterized by variations in the sulfonamide group which significantly impact their biological activity. Molecular modeling and structure-activity relationship studies have demonstrated the importance of the sulfonamide -NH- in forming hydrogen bonds with specific enzymes, influencing their inhibitory potency and selectivity (Grunewald et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinolines often include modifications to the sulfonamide group to alter pharmacological activity. For example, the sulfonamide nitrogen's substitution affects the compound's ability to inhibit PNMT and its selectivity towards alpha2-adrenoceptors. The presence of an acidic hydrogen atom on the sulfonamide nitrogen is crucial for the selectivity and potency of these inhibitors (Grunewald et al., 1997).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline sulfonamides, such as solubility and lipophilicity, are critical for their biological function. The design and synthesis of these compounds often aim to enhance their ability to cross biological barriers, such as the blood-brain barrier, which is pivotal for their effectiveness in neurological applications (Romero et al., 2004).
Chemical Properties Analysis
The chemical properties, such as stability, reactivity, and interactions with biological molecules, are defined by the structural features of the tetrahydroisoquinoline backbone and the sulfonamide moiety. These properties are crucial for the compound's biological activity and are extensively studied to optimize their therapeutic potential (De Paolis et al., 2003).
Scientific Research Applications
Environmental Remediation and Biotechnology
- Enzymatic Degradation of Pollutants : Enzymes like laccases and peroxidases, in the presence of redox mediators, have been shown to efficiently degrade recalcitrant organic pollutants. This enzymatic approach is promising for the treatment of industrial effluents containing aromatic compounds, potentially including sulfonamides and related derivatives (Husain & Husain, 2007).
Medicinal Chemistry and Drug Discovery
Antitumor and Antibacterial Properties : Sulfonamides possess significant biological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. Their structural diversity and the simple synthesis of derivatives make them valuable in drug development (Azevedo-Barbosa et al., 2020).
Diverse Therapeutic Potential : Sulfonamide inhibitors have been explored for various therapeutic applications, including as antibacterial, anticancer agents, and in treating Alzheimer’s disease. Their ability to target a wide array of biological mechanisms underscores their potential in drug discovery (Gulcin & Taslimi, 2018).
Antioxidant Activity and Food Safety
- Analytical Methods for Antioxidant Activity : Various assays based on redox reactions are used to determine the antioxidant activity of compounds, which could be applicable in evaluating the antioxidant potential of sulfonamide derivatives (Munteanu & Apetrei, 2021).
Sultams and Sulfonamides in Medicinal Chemistry
- Synthesis and Bioactivity of Sultams : Sultams, the sulfur analogs of lactams, have shown a broad range of medicinal activities. Their potential as H-bond acceptors might offer unique therapeutic benefits, suggesting an area of study for related sulfonamide compounds (Okwuchukwu & Bandyopadhyay, 2020).
Tetrahydroisoquinolines in Therapeutics
- Patent Review on Therapeutic Activities : Tetrahydroisoquinoline derivatives have been investigated for a range of therapeutic activities, including cancer, malaria, CNS disorders, and cardiovascular and metabolic disorders. This underscores the potential pharmaceutical applications of related tetrahydroisoquinoline sulfonamides (Singh & Shah, 2017).
properties
IUPAC Name |
2-(2-hydroxypropanoyl)-N-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15(23)20(24)22-11-9-16-7-8-19(13-17(16)14-22)28(25,26)21-10-12-27-18-5-3-2-4-6-18/h2-8,13,15,21,23H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVLNBHZYUYJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-lactoyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide |
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